3-Epi-jorumycin
CAS No.:
Cat. No.: VC1850965
Molecular Formula: C27H30N2O9
Molecular Weight: 526.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H30N2O9 |
---|---|
Molecular Weight | 526.5 g/mol |
IUPAC Name | [(1R,2R,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl acetate |
Standard InChI | InChI=1S/C27H30N2O9/c1-10-21(31)13-7-15-20-19-14(22(32)11(2)26(37-6)24(19)34)8-16(28(20)4)27(35)29(15)17(9-38-12(3)30)18(13)23(33)25(10)36-5/h15-17,20,27,35H,7-9H2,1-6H3/t15-,16+,17+,20+,27+/m1/s1 |
Standard InChI Key | QCUVHQFXYHRYHX-MFTQVVHASA-N |
Isomeric SMILES | CC1=C(C(=O)C2=C(C1=O)C[C@@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
Introduction
Biological Activity
Cytotoxicity Profile
Preliminary biological evaluations have revealed that 3-epi-jorumycin maintains significant cytotoxicity against cancer cell lines, though its potency is substantially reduced compared to jorumycin . The cytotoxic effects of both compounds have been assessed against several human cancer cell lines, providing a comparative analysis of their growth inhibition properties .
While jorumycin demonstrates exceptionally potent growth inhibition with GI50 values (concentration required to inhibit growth by 50%) in the low nanomolar range (1.9–24.3 nM), 3-epi-jorumycin exhibits a markedly different profile with GI50 values in the low micromolar range . This represents a difference of approximately two to three orders of magnitude in cytotoxic potency .
In studies conducted on human colon (HCT-116) and human lung (A549) cancer cell lines, 3-epi-jorumycin showed GI50 values of 0.61 (± 0.04) μM for HCT-116 and 4.64 (± 1.73) μM for A549 . In stark contrast, jorumycin displayed substantially greater potency with GI50 values of 0.0019 (± 0.0002) μM for HCT-116 and 0.0192 (± 0.0009) μM for A549 . These findings underscore the critical impact that stereochemistry at the C-3 position has on the biological activity of these compounds .
Comparison with Related Compounds
When compared to other structurally related compounds such as renieramycin G and 3-epi-renieramycin G, 3-epi-jorumycin shows similar levels of cytotoxicity . These compounds collectively display a low micromolar growth inhibition profile, which stands in sharp contrast to the nanomolar potency of jorumycin .
The table below summarizes the GI50 values (in μM) for jorumycin, renieramycin G, 3-epi-jorumycin, and 3-epi-renieramycin G against human lung (A549) and human colon (HCT-116) cancer cell lines:
Compound | A549 GI50 (μM) | HCT-116 GI50 (μM) |
---|---|---|
Jorumycin | 0.0192 (± 0.0009) | 0.0019 (± 0.0002) |
Renieramycin G | 12.9 | 3.87 (± 0.28) |
3-epi-jorumycin | 4.64 (± 1.73) | 0.61 (± 0.04) |
3-epi-renieramycin G | 10.1 (± 1.6) | 1.40 (± 0.46) |
This comparative data highlights the substantial impact of both the stereochemistry at C-3 and the functional group present at the C-21 position on the cytotoxic properties of these tetrahydroisoquinoline compounds . The similarity in cytotoxicity profiles between 3-epi-jorumycin and compounds containing an amide carbonyl group at C-21 (such as renieramycin G) suggests potential mechanistic parallels in their mode of action .
Structure-Activity Relationship
The marked difference in cytotoxicity between jorumycin and 3-epi-jorumycin strongly suggests that the stereochemistry at the C-3 position plays a crucial role in determining the biological activity of these compounds . The conformational differences between these epimers, particularly in the orientation of the E-ring, may significantly impact their ability to interact with cellular targets, especially DNA .
Jorumycin, like other members of the tetrahydroisoquinoline family possessing a leaving group at C-21, is believed to exert its cytotoxic effects by alkylating double-stranded DNA through an incipient iminium species . This reactive intermediate is generated through dehydration of the C-21 carbinolamine group, enabling the formation of covalent bonds with DNA and potentially other biomacromolecules .
Researchers have hypothesized that the unique conformational features associated with 3-epi-jorumycin, arising from the inversion of configuration at C-3, might fundamentally alter its interactions with biological targets despite the apparent similarity in the spatial arrangement of the C-21 carbon atoms in both jorumycin and 3-epi-jorumycin .
Research Findings and Future Directions
Research findings indicate that the stereochemistry at the C-3 position in tetrahydroisoquinoline compounds critically influences their biological activity . The reduced potency of 3-epi-jorumycin compared to jorumycin highlights the importance of precise stereochemical configurations in maintaining optimal cytotoxic effects .
Scientists have observed that the conformational differences between jorumycin and 3-epi-jorumycin, particularly in the E-ring orientation, may fundamentally alter how these compounds interact with their biological targets . While jorumycin is presumed capable of alkylating double-stranded DNA through an iminium species generated from its C-21 carbinolamine group, the ability of 3-epi-jorumycin to form similar covalent adducts with DNA remains unclear and requires further investigation .
These observations align with prior research indicating that conformational variations in related tetrahydroisoquinoline analogues correlate with diminished biological activity compared to compounds with the natural pentacyclic scaffolds . This suggests that maintaining specific three-dimensional arrangements is essential for optimal interaction with cellular targets .
Future research directions could include:
-
Conclusively establishing whether 3-epi-jorumycin can alkylate DNA in a manner similar to jorumycin and other tetrahydroisoquinoline compounds
-
Further investigating the structure-activity relationship with specific focus on how stereochemical modifications at various positions affect biological activity
-
Utilizing these insights to guide the rational design and synthesis of more potent and potentially more selective tetrahydroisoquinoline-based therapeutic agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume